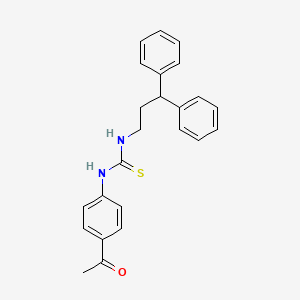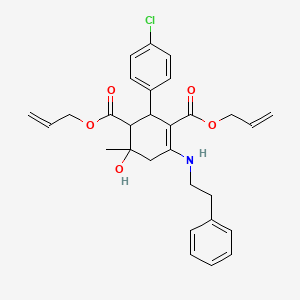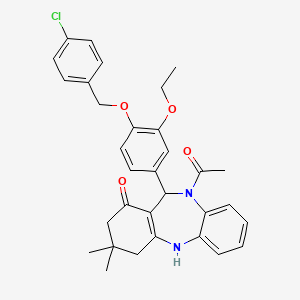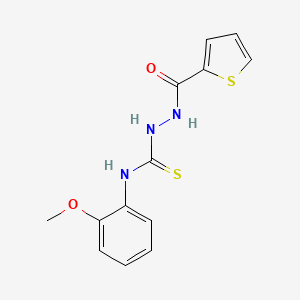![molecular formula C14H19ClN2S2 B10864892 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-cyclopentylthiourea](/img/structure/B10864892.png)
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-cyclopentylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-cyclopentylthiourea is an organic compound with the molecular formula C14H19ClN2S2 This compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a cyclopentylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-cyclopentylthiourea typically involves the reaction of 4-chlorobenzenethiol with 2-bromoethylamine hydrobromide to form 2-[(4-chlorophenyl)sulfanyl]ethylamine. This intermediate is then reacted with cyclopentyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-cyclopentylthiourea undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-cyclopentylthiourea has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-cyclopentylthiourea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylpyridinium
- 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-(2-phenylethyl)thiourea
- 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-4-octyl-1,4-dihydro-5H-tetraazol-5-imine hydrochloride
Uniqueness
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-cyclopentylthiourea is unique due to its cyclopentylthiourea moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
Molecular Formula |
C14H19ClN2S2 |
|---|---|
Molecular Weight |
314.9 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylethyl]-3-cyclopentylthiourea |
InChI |
InChI=1S/C14H19ClN2S2/c15-11-5-7-13(8-6-11)19-10-9-16-14(18)17-12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H2,16,17,18) |
InChI Key |
YWXGDKQUMRQDPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=S)NCCSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-2-{[(3,4-dichlorophenyl)amino]methylidene}-3-oxobutanoate](/img/structure/B10864811.png)
![5-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10864822.png)
![8-[(4-methoxybenzyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10864824.png)

![4-[11-(4-tert-butylphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B10864841.png)

![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B10864845.png)
![7-benzyl-2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10864851.png)
![ethyl (1E)-N-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)ethanimidate](/img/structure/B10864858.png)
![3-[4-imino-5,6-dimethyl-7-(4-methylphenyl)-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl]propan-1-ol](/img/structure/B10864859.png)
![N-{(5Z)-5-[2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}benzamide](/img/structure/B10864863.png)
![phenyl [11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate](/img/structure/B10864866.png)


